N4-(3-溴苯基)喹唑啉-4,6-二胺

描述

Synthesis Analysis

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives typically involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides. This process allows for the introduction of various substituents at the C-6 position, enhancing the compound's biological properties. The introduction of basic functional groups onto the Michael acceptor increases reactivity due to intramolecular catalysis and/or an inductive effect, improving the compound's water solubility and biological activity (Tsou et al., 2001).

Molecular Structure Analysis

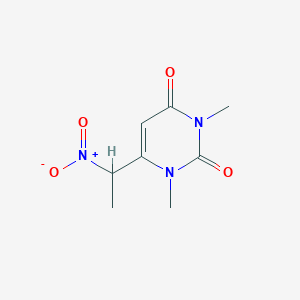

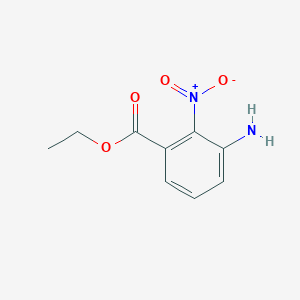

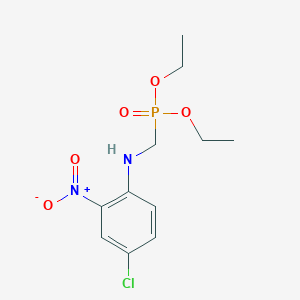

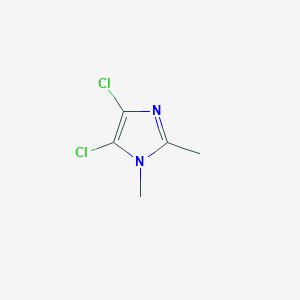

The molecular structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives is characterized by a quinazoline ring substituted with a 3-bromophenyl group. This structure allows for interaction with the ATP binding site of tyrosine kinases, inhibiting their activity. Molecular modeling and experimental evidence have shown that these compounds can interact covalently with the target enzymes, leading to enhanced antitumor activity (Tsou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives involves their function as Michael acceptors. The presence of a bromophenyl group and a quinazoline moiety allows for various chemical modifications, including acylation, alkylation, and the introduction of various functional groups. These reactions significantly impact the compound's biological activity and solubility (Tsou et al., 2001).

Physical Properties Analysis

The physical properties of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents introduced during synthesis. Compounds with water-solubilizing substituents have shown improved biological properties due to enhanced solubility and bioavailability (Tsou et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives, are crucial for their function as irreversible inhibitors of EGFR and HER2. The attachment of a basic functional group to the Michael acceptor enhances the reactivity, enabling the compound to covalently interact with the target enzyme's active site (Tsou et al., 2001).

科研应用

医学成像

- EGFR-TK成像:喹唑啉衍生物,包括N4-(3-溴苯基)喹唑啉-4,6-二胺,已被用于与锝-99m标记,用于EGFR-TK成像中的潜在生物标记物。这些化合物在体外显示出对EGFR自体磷酸化和细胞生长的显著抑制作用,表明它们在癌症诊断和治疗中的潜力(Fernandes et al., 2008)。

抗寄生虫活性

- 利什曼病治疗:N2,N4-二取代喹唑啉-2,4-二胺显示出对利什曼原虫的良好效果。一项研究发现了具有显著抗利什曼效力的化合物,表明它们作为治疗剂的潜力(Van Horn et al., 2014)。

抗菌活性

- 多药耐药细菌:N2,N4-二取代喹唑啉-2,4-二胺已被发现对金黄色葡萄球菌等多药耐药细菌有效。这些化合物显示出低毒性和有效的体内活性,表明它们在开发新的抗菌剂方面的潜力(Van Horn et al., 2014)。

- 鲍曼不动杆菌治疗:对N2,N4-二取代喹唑啉-2,4-二胺的进一步研究显示出对多药耐药鲍曼不动杆菌具有强大的抗菌和抗生物膜活性,对人类细胞的毒性有限(Fleeman et al., 2017)。

抗疟活性

- 疟疾治疗:对6,7-二甲氧基喹唑啉-2,4-二胺的广泛研究显示出高抗疟活性,使其成为治疗疟疾的有希望的药物前导(Mizukawa et al., 2021)。

抗肿瘤活性

- EGFR酪氨酸激酶抑制:一些研究表明,包括N4-(3-溴苯基)喹唑啉-4,6-二胺在内的4-取代喹唑啉是表皮生长因子受体(EGFR)酪氨酸激酶活性的有效抑制剂,表明它们在癌症治疗中的实用性(Rewcastle et al., 1995)。

抗病毒活性

- MERS-CoV抑制:喹唑啉衍生物已被合成并评估其抗中东呼吸综合征冠状病毒(MERS-CoV)的活性,显示出作为该病毒潜在抑制剂的潜力(Lee et al., 2020)。

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

性质

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQHULBHKPGOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416141 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

CAS RN |

169205-78-1 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)